Mecamylamine-d3 Hydrochloride

Descripción general

Descripción

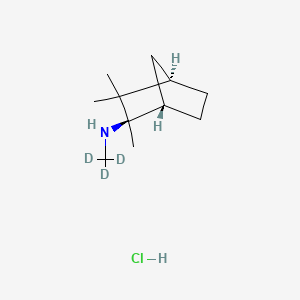

Mecamylamine HCl is a potent, oral antihypertensive agent and ganglion blocker . It is a secondary amine and is N,2,3,3-tetramethyl-bicyclo [2.2.1] heptan-2-amine hydrochloride . It is a ganglion blocking agent and a centrally acting nicotine antagonist that is used in neuroscience research . It is a noncompetitive antagonist of the neuromuscular junction acetylcholine receptor .

Molecular Structure Analysis

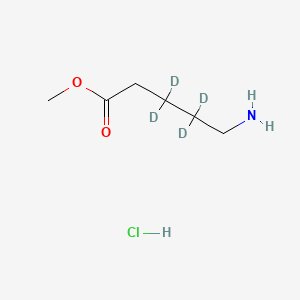

The molecular formula of Mecamylamine-d3 Hydrochloride is C11 2H3 H18 N . Cl H . It has a molecular weight of 206.77 . The structure is that of a secondary amine .Physical And Chemical Properties Analysis

The molecular formula of Mecamylamine-d3 Hydrochloride is C11 2H3 H18 N . Cl H . It has a molecular weight of 206.77 . The molecular formula of Mecamylamine Hydrochloride is C11 H21 N.ClH and it has a molecular weight of 203.75 .Aplicaciones Científicas De Investigación

Pharmacological Properties and CNS Disorders Treatment

Mecamylamine-d3 hydrochloride, known as mecamylamine, was initially used to treat hypertension. Due to its ability to traverse the blood-brain barrier and act as a nicotinic acetylcholine receptor (nAChR) antagonist, mecamylamine has been evaluated for treating various central nervous system (CNS) disorders. These include nicotine and alcohol addiction, mood disorders, cognitive impairment, and attention deficit hyperactivity disorder (Nickell et al., 2013).

Potential in Treating Neuropsychiatric Disorders

Mecamylamine has been studied for its role in treating various neuropsychiatric disorders due to its antagonistic action on nAChRs. It has been found effective in lower doses for blocking the central and peripheral effects of nicotine, leading to research on its application in addiction disorders, Tourette's syndrome, schizophrenia, and various cognitive and mood disorders (Bacher et al., 2009).

Interactions with Nicotine and Ethanol

Mecamylamine has been examined for its interactions with nicotine and ethanol, particularly in the context of smoking cessation and alcohol dependence. It is seen as a potential pharmacotherapy for alcohol use disorder, with trials investigating its effectiveness in reducing alcohol consumption (Petrakis et al., 2018).

Effectiveness in Smoking Cessation

Research on mecamylamine includes its use in smoking cessation, where it acts as a nicotine antagonist. Studies have explored its effectiveness in combination with nicotine replacement therapies (Rose et al., 2001).

Analytical Methods for Detection

Analytical methods have been developed for the quantification of mecamylamine, nicotine, and their metabolites in clinical research. Such methods are crucial for monitoring drug levels in smoking cessation and other nicotine-related studies (Scheidweiler et al., 2012).

Mecanismo De Acción

Mecamylamine is a ganglionic blocker which prevents stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings . The hypotensive effect of Mecamylamine is attributed to reduction in sympathetic tone, vasodilation, and reduced cardiac output, and is primarily postural .

Safety and Hazards

Direcciones Futuras

Mecamylamine has been evaluated for its potential therapeutic effects in a wide variety of CNS disorders, including addiction . It is also being investigated for new therapeutic uses and toxicity/risk profile . The available data concerning potential new applications of mecamylamine suggest that the drug’s toxicity/risk profile may be much improved at lower doses .

Propiedades

IUPAC Name |

(1S,2R,4R)-2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1/i4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-HUGYAVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@]1([C@H]2CC[C@H](C2)C1(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857956 | |

| Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inversine-d3 | |

CAS RN |

1217625-71-2 | |

| Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)